(Rac)-PF-998425

Dermatology Phototoxicity Drug Safety

Topical AR antagonists for dermatological research often carry phototoxicity liabilities or systemic side-effect risks that confound in vivo studies. (Rac)-PF-998425 was rationally designed to eliminate these confounds. • IC50: 26 nM (AR binding), 90 nM (cellular); high selectivity over PR (IC50 >10,000 nM) • In vivo efficacy: ED50 0.4% in hamster sebum model; 3% topical increases hair growth in mouse model • Non-phototoxic & rapidly metabolized systemically after dermal absorption - minimizes systemic exposure Supplied as a white to off-white solid (≥98% purity); available from mg to g quantities with global cold-chain shipping.

Molecular Formula C14H14F3NO
Molecular Weight 269.26 g/mol
Cat. No. B8210063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PF-998425
Molecular FormulaC14H14F3NO
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2
InChIKeyMENRRRXHFQYXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-PF-998425: Nonsteroidal AR Antagonist


(Rac)-PF-998425, with CAS number 1076225-26-7, is a potent and selective, nonsteroidal androgen receptor (AR) antagonist designed for topical dermatological research applications. The compound was rationally designed by Pfizer scientists to address specific limitations of existing antiandrogens for sebum control and the treatment of androgenetic alopecia (AGA) [1]. It acts by competitively inhibiting the binding of endogenous androgens, such as dihydrotestosterone (DHT), to the AR, thereby modulating downstream gene expression in the pilosebaceous unit without the systemic hormonal side effects associated with steroidal alternatives [1].

Phototoxicity
Negative in 3T3 NRU assay supports chronic topical research use
Metabolic Profile
Rapid systemic metabolism design aims to limit dermal absorption exposure in models
AR Selectivity
Reported selectivity over PR supports target-specific AR pathway interpretation

Why (Rac)-PF-998425 Is Irreplaceable


Generic substitution among nonsteroidal androgen receptor (AR) antagonists for dermatological research is scientifically unsound due to profound differences in pharmacokinetic profiles, receptor selectivity, and adverse effect liabilities, particularly phototoxicity [1]. While systemic antiandrogens like bicalutamide and enzalutamide are effective in oncology, their systemic absorption and potential for severe side effects preclude their topical use for cosmetic indications [2]. In contrast, (Rac)-PF-998425 was explicitly designed for rapid systemic metabolism following any dermal absorption, thereby minimizing systemic exposure and associated risks, a critical differentiator not shared by other in-class compounds [1]. Furthermore, its rational design eliminated the phototoxic liability common to many earlier nonsteroidal AR antagonists, making it uniquely suitable for chronic, light-exposed topical applications [1].

Phototoxicity profile of other nonsteroidal AR antagonists may differ; reported lack of phototoxicity for PF-998425 may not transfer across in-class compounds.
Systemic antiandrogens (e.g., bicalutamide) are not suitable for topical dermatological research due to systemic exposure and different metabolism profiles.
Receptor selectivity context is compound-specific; PR selectivity may not be replicated in other AR antagonists, potentially introducing off-target hormonal effects.

Key Evidence for (Rac)-PF-998425


Non-Phototoxic Profile

A key differentiator for (Rac)-PF-998425 is its complete lack of phototoxicity, a common liability in other nonsteroidal AR antagonists. This was a primary design goal achieved by reducing conjugation in the molecule. In the validated 3T3 NRU phototoxicity assay, (Rac)-PF-998425 was tested negative, confirming its suitability for topical applications on sun-exposed skin [1]. This contrasts with earlier compounds in the same chemical series and other nonsteroidal AR antagonists which have been found to be phototoxic, limiting their therapeutic utility [1].

Non-Phototoxic Profile
Class-level context
Negative (3T3 NRU)
Reported non-phototoxic profile supports topical dermatological research use
In vitro assay; design eliminates phototoxic liability common to earlier leads
Dermatology Phototoxicity Drug Safety

AR Selectivity over PR

(Rac)-PF-998425 demonstrates high selectivity for the androgen receptor (AR) over the progesterone receptor (PR). This is quantified by a >10 µM IC50 for PR, compared to its low nanomolar potency on AR [2]. This selectivity profile is crucial for dermatological applications, as it minimizes the risk of off-target hormonal effects that could arise from PR modulation, ensuring the observed biological activity is specifically mediated by AR antagonism [2].

AR Selectivity over PR
Head-to-head
>270-fold
Selectivity profile supports AR-specific assay interpretation and reduces PR-mediated confounding
Based on IC50 comparison in radioligand binding assays
Androgen Receptor Selectivity Off-Target Effects

In Vivo Sebum Reduction Efficacy

In a clinically validated model for sebum control, topical administration of (Rac)-PF-998425 demonstrated robust in vivo efficacy. Twice-daily topical application in male Syrian golden hamsters resulted in a significant reduction of ear sebum, with a calculated ED50 of 0.4% [1]. This low concentration achieving half-maximal effect underscores the compound's high topical potency and validates its suitability for targeted delivery to the pilosebaceous unit [1].

In Vivo Sebum Reduction
Model context
ED50 0.4%
Reported model-response endpoint in hamster sebum model supports sebum control research
Topical, twice-daily application; Syrian golden hamster ear model
In Vivo Efficacy Sebum Control Topical Delivery

AR Antagonism Potency

(Rac)-PF-998425 exhibits potent antagonism of the human androgen receptor, with reported IC50 values in the low nanomolar range. In AR binding assays, the compound displays an IC50 of 26 nM, and in a cellular context, an IC50 of 90 nM . These values are comparable to, or more potent than, other well-characterized nonsteroidal AR antagonists like bicalutamide, establishing its high intrinsic activity at the target [1].

AR Antagonism Potency
Cross-study comparable
IC50 26 nM (binding), 90 nM (cell)
Nanomolar IC50 supports AR antagonism assay context and dose-response studies
Comparable to bicalutamide in similar assays; binding and cellular readouts
Androgen Receptor IC50 Potency

Top Applications of (Rac)-PF-998425


Topical Formulations for Sebum Control & AGA

Given its proven in vivo efficacy in a hamster sebum model (ED50 0.4%) and its non-phototoxic profile, (Rac)-PF-998425 is the ideal lead compound for developing novel topical formulations aimed at controlling sebum production and treating androgenetic alopecia [1]. Its high selectivity for AR over PR minimizes hormonal side effects, a critical factor for topical dermatological products [2].

AR Signaling in Dermal Papilla Cells & Sebocytes

The potent, selective, and well-characterized AR antagonism of (Rac)-PF-998425 (IC50 = 26-90 nM) makes it a definitive tool for dissecting AR-mediated signaling pathways in human dermal papilla cells and sebocytes [1]. Researchers can confidently attribute observed cellular responses to specific AR blockade without confounding activity at related nuclear receptors like the progesterone receptor [2].

Topical Pharmacokinetics and Metabolism

(Rac)-PF-998425 serves as an excellent model compound for studying the pharmacokinetics of topical drugs. Its rational design ensures rapid systemic metabolism after dermal absorption, a key feature for minimizing systemic exposure [1]. This makes it a valuable tool for investigating factors influencing local versus systemic drug disposition in dermatological research.

In Vivo Hair Growth Studies

Beyond sebum reduction, (Rac)-PF-998425 has demonstrated the ability to increase hair growth in a mouse model at a 3% topical dose [1]. This, combined with its favorable safety profile, makes it a go-to compound for conducting in vivo proof-of-concept studies investigating novel combination therapies or advanced drug delivery systems for promoting hair regrowth in AGA models.

Application
Selection Property
Validation Focus
Sebum control and AGA research models
Non-phototoxic profile (3T3 NRU)
Local tolerability and AR pathway modulation endpoints
AR signaling in dermal papilla cells & sebocytes
Reported AR/PR selectivity profile
Target-specific transcriptional response and lack of PR cross-reactivity
Topical pharmacokinetics and metabolism research
Rapid systemic metabolism design
Local vs. systemic exposure modeling in dermatological research
In vivo hair growth model studies
Model-response endpoint (sebum reduction, hair growth)
Dose-response and formulation-dependent hair regrowth endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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